molecular formula C17H22FNO4 B15329361 Boc-(R)-gamma-(4-fluorobenzyl)-L-proline

Boc-(R)-gamma-(4-fluorobenzyl)-L-proline

Cat. No.: B15329361
M. Wt: 323.4 g/mol
InChI Key: FGLYPQZHYLRBOI-UHFFFAOYSA-N
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Description

(2S,4R)-4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 4-fluorobenzyl bromide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with 4-fluorobenzyl bromide in the presence of a suitable base.

    Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Optimized Temperature and Pressure: Reactions are often conducted at controlled temperatures and pressures to maximize efficiency.

    Purification Techniques: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the fluorophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring

    Reduction Products: Reduced derivatives of the fluorophenyl group

    Substitution Products: Substituted derivatives at the fluorophenyl group

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its structural features.

Medicine

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly for its interactions with biological targets.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (2S,4R)-4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in the fluorophenyl group imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts.
  • Biological Activity : The fluorine atom can enhance the compound’s binding affinity to biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLYPQZHYLRBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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